molecular formula C16H16N2O3S2 B5964399 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B5964399
M. Wt: 348.4 g/mol
InChI Key: BITDOZKDEPAWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as MTIQS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to bind to certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have neuroprotective effects, which may contribute to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide in lab experiments is its potential to selectively target certain enzymes and receptors in the body, making it a promising candidate for further investigation in various fields of scientific research. However, one limitation of using 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is its potential toxicity, as it has been shown to have cytotoxic effects on certain cells. Additionally, further research is needed to fully understand the mechanism of action of 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide and its potential side effects.

Future Directions

There are several future directions for research on 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide. For example, further investigation is needed to fully understand its mechanism of action and potential side effects. Additionally, more studies are needed to determine its potential applications in various fields of scientific research, such as cancer treatment and neurological disorders. Furthermore, research on the synthesis of 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide and its derivatives may lead to the development of more potent and selective compounds for use in scientific research.

Synthesis Methods

The synthesis of 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves several steps, including the reaction of 4-chlorobenzenesulfonamide with methylthioacetate, followed by the reaction of the resulting product with 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.

Scientific Research Applications

4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to have potential applications in various fields of scientific research. For example, it has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been investigated for its potential use as an antibacterial and antifungal agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

4-methylsulfanyl-N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-22-13-5-7-14(8-6-13)23(20,21)18-12-4-2-11-3-9-16(19)17-15(11)10-12/h2,4-8,10,18H,3,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITDOZKDEPAWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC(=O)N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820354
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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